![molecular formula C12H17FN2 B1338925 1-[2-(4-Fluorophenyl)ethyl]piperazine CAS No. 70931-33-8](/img/structure/B1338925.png)
1-[2-(4-Fluorophenyl)ethyl]piperazine
Overview
Description
The compound 1-[2-(4-Fluorophenyl)ethyl]piperazine is a structural analog of various piperazine derivatives that have been synthesized and studied for their potential therapeutic applications. These compounds have been primarily investigated for their affinity to the dopamine transporter (DAT) and their potential as therapeutic agents for cocaine abuse, as well as for their antimicrobial properties . The presence of the 4-fluorophenyl group is a common feature in these molecules, which is believed to contribute to their biological activity.
Synthesis Analysis
The synthesis of related piperazine derivatives involves multi-step organic reactions, including the introduction of substituents to the benzene ring and the piperazine moiety. For instance, the addition of hydroxy and methoxy groups to the phenylpropyl side chain has been shown to yield potent and selective ligands for the DAT . Optically pure phenyl- and non-phenyl-substituted piperazines have also been synthesized, with the S configuration of the hydroxyl group resulting in greater selectivity for the DAT over the serotonin transporter (SERT) . The synthesis of these compounds often requires careful control of reaction conditions and stereochemistry to achieve the desired selectivity and potency.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, which can adopt a chair conformation, and various substituents that influence the compound's biological activity and binding affinity . The spatial arrangement of these substituents, as well as the presence of chiral centers, can significantly affect the compound's interaction with biological targets such as DAT and SERT .
Chemical Reactions Analysis
Piperazine derivatives undergo various chemical reactions during their synthesis, including cyclocondensation, esterification, and the introduction of functional groups such as hydroxyl, methoxy, and fluoro substituents . These reactions are crucial for modifying the chemical properties of the compounds and enhancing their biological activity. The introduction of an oxygen-containing functionality, for example, has been shown to affect the affinity for DAT .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can make the compounds more lipophilic or hydrophilic, which in turn affects their solubility and potential as oral or injectable therapeutic agents . The crystal and molecular structure of these compounds, determined by X-ray analysis, provides insights into their conformation and intermolecular interactions, which are important for understanding their pharmacological properties .
Scientific Research Applications
1. Medicinal Chemistry
Piperazine is often found in drugs or bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .
Method of Application
The synthetic methodologies used to prepare the compounds in the discovery and process chemistry are reviewed . The piperazine moiety is mainly used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
Results or Outcomes
The piperazine-containing drugs approved by the Food and Drug Administration between January 2011 and June 2023 were taken into consideration .
2. Crystallography
The crystal structure of ethyl 1- (4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, a compound containing a piperazine moiety, has been studied .
Method of Application
A 500 mL round-bottom flask was sequentially filled with 3.33 g (30 mmol) 4-fluoroaniline, 2.94 g (30 mmol) ethyl propiolate, 3.96 g (30 mmol) cinnamaldehyde, 1.03 g (12 mmol) piperazine, 0.04 g (0.24 mmol) p-toluenesulfonic acid and 200 mL 1,2-dichloroethane .
Results or Outcomes
Safety And Hazards
properties
IUPAC Name |
1-[2-(4-fluorophenyl)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODHVDKKTUZVDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460286 | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenyl)ethyl]piperazine | |
CAS RN |
70931-33-8 | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-fluorophenyl)ethyl]piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

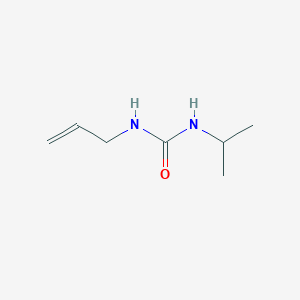
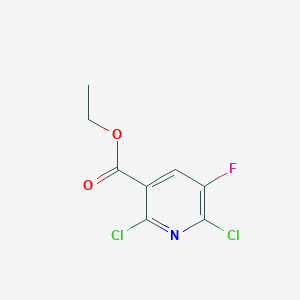
![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride](/img/structure/B1338848.png)


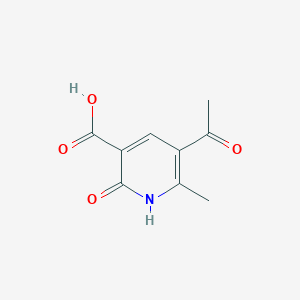
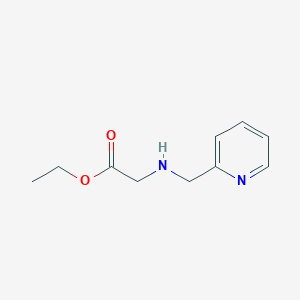
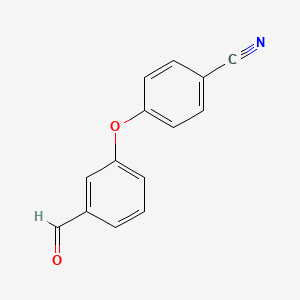
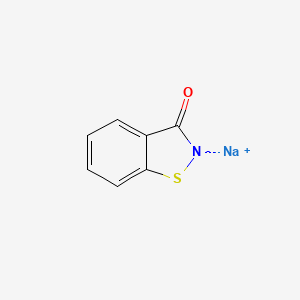
![4-[(4-Chloro-1-naphthyl)oxy]-3-methylphenylamine](/img/structure/B1338861.png)
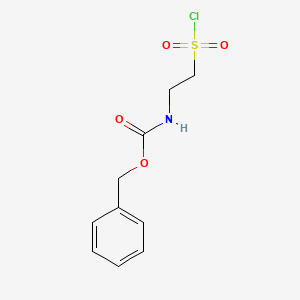
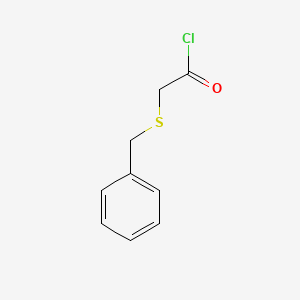
![[4-(Butyrylamino)phenyl]acetic acid](/img/structure/B1338871.png)
